

The Strategic deployment of 1-p-Tolyl-1H-pyrazole in Modern Medicinal Chemistry

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Compound of Interest

Compound Name: **1-p-Tolyl-1H-pyrazole**

Cat. No.: **B1331423**

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Pyrazole Scaffold - A Privileged Structure in Drug Discovery

The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in the edifice of medicinal chemistry. Its unique physicochemical properties, including its ability to act as both a hydrogen bond donor and acceptor, and its role as a bioisostere for a phenyl ring, have cemented its status as a "privileged scaffold."^[1] This distinction is evidenced by the numerous FDA-approved drugs that incorporate this moiety, targeting a wide array of clinical conditions from inflammation and cancer to infectious diseases and neurological disorders.^{[1][2][3]} The metabolic stability of the pyrazole ring, particularly its resistance to oxidative cleavage by enzymes like cytochrome P450, further enhances its appeal in the design of robust therapeutic agents. The strategic substitution on the pyrazole core allows for the fine-tuning of a molecule's pharmacological profile, making the selection of appropriate building blocks a critical step in the drug discovery process. This guide focuses on one such strategic building block: **1-p-tolyl-1H-pyrazole**.

Physicochemical Properties and Characterization of 1-p-Tolyl-1H-pyrazole

1-p-Tolyl-1H-pyrazole (CAS Number: 20518-17-6) is a solid at room temperature with a melting point of 30-31 °C.^[4] Its molecular formula is C₁₀H₁₀N₂, and it has a molecular weight

of 158.20 g/mol. The presence of the p-tolyl group, a para-substituted phenyl ring with a methyl group, imparts a degree of lipophilicity that can be advantageous for cell membrane permeability.

Spectroscopic Data:

Accurate characterization of this building block is paramount for its effective use in synthesis. The following data provides a reference for its identification.

- ^{13}C NMR Spectroscopy: The carbon NMR spectrum provides a unique fingerprint of the molecule's carbon skeleton.
- Mass Spectrometry (GC-MS): The mass spectrum confirms the molecular weight of the compound.

Property	Value	Source
Molecular Formula	C10H10N2	PubChem
Molecular Weight	158.20 g/mol	PubChem[5]
Melting Point	30-31 °C	ChemicalBook[4]
Boiling Point	152 °C at 30 Torr	ChemicalBook[4]
CAS Number	20518-17-6	Benchchem[6]

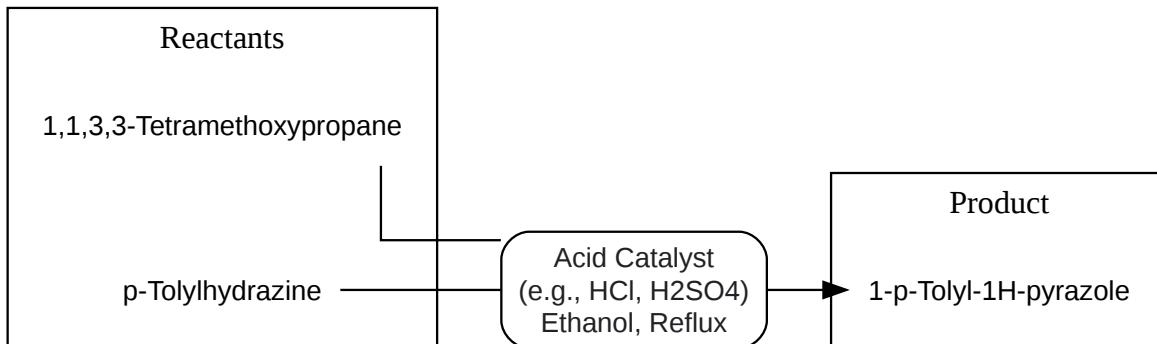
Synthetic Strategies for 1-p-Tolyl-1H-pyrazole

The construction of the 1-aryl-pyrazole scaffold is a well-established transformation in organic synthesis. The most common and direct approach is the Knorr pyrazole synthesis, which involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[7][8][9][10]

Proposed Synthetic Protocol: Knorr Pyrazole Synthesis

This protocol outlines a reliable method for the synthesis of **1-p-tolyl-1H-pyrazole** from readily available starting materials.

Reaction Scheme:

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Caption: Knorr synthesis of **1-p-tolyl-1H-pyrazole**.

Step-by-Step Methodology:

- Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add p-tolylhydrazine hydrochloride (1.0 equivalent).
- Solvent and Reagent Addition: Add ethanol as the solvent, followed by the addition of 1,1,3,3-tetramethoxypropane (1.05 equivalents), which serves as a synthon for malondialdehyde.
- Acid Catalysis: Add a catalytic amount of a strong acid, such as concentrated hydrochloric acid or sulfuric acid, to the reaction mixture.
- Reaction Conditions: Heat the mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Work-up: Upon completion, cool the reaction mixture to room temperature. Neutralize the acid catalyst with a suitable base, such as sodium bicarbonate solution.
- Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

- Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure **1-p-tolyl-1H-pyrazole**.

Causality Behind Experimental Choices:

- 1,1,3,3-Tetramethoxypropane: This acetal is used as a stable and easy-to-handle precursor to the highly reactive malondialdehyde, which is the required 1,3-dicarbonyl component for this specific pyrazole synthesis.
- Acid Catalyst: The acid protonates a carbonyl group of the in-situ generated malondialdehyde, activating it for nucleophilic attack by the hydrazine.[8][9]
- Reflux Conditions: The elevated temperature provides the necessary activation energy for the condensation and subsequent cyclization and dehydration steps to proceed at a reasonable rate.

1-p-Tolyl-1H-pyrazole in Medicinal Chemistry: Applications and Structure-Activity Relationships

While a blockbuster drug featuring the **1-p-tolyl-1H-pyrazole** core has yet to emerge, its presence in numerous patented compounds and its use in the synthesis of biologically active molecules underscore its significance as a valuable building block for drug discovery. Its derivatives have been investigated for a range of therapeutic applications, including anti-inflammatory and anticancer activities.

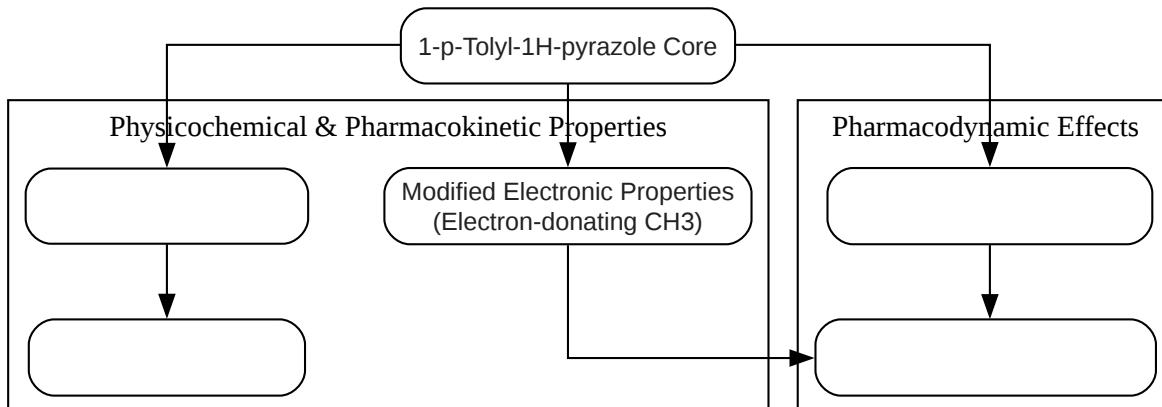
Case Study: Analogues of Celecoxib

Celecoxib is a well-known selective COX-2 inhibitor that features a 1,5-diarylpyrazole scaffold. Research into analogues of Celecoxib has explored the impact of modifying the N1-aryl substituent. While Celecoxib itself has a p-sulfonamidophenyl group at the N1 position, studies on related structures provide insights into the role of the N1-aryl moiety. The p-tolyl group, with its moderate lipophilicity and electron-donating methyl group, can influence the electronic properties and binding interactions of the pyrazole core with its biological target. For instance, in the development of selective COX-2 inhibitors, the nature of the N1-substituent is crucial for achieving selectivity over the COX-1 isoform.[7][11]

Structure-Activity Relationship (SAR) Insights

The N1-substituent of the pyrazole ring plays a pivotal role in modulating the pharmacological activity of its derivatives.

- **Steric and Electronic Effects:** The p-tolyl group provides a specific steric footprint and electronic environment. The methyl group at the para position is electron-donating, which can influence the pKa of the pyrazole ring and its ability to engage in hydrogen bonding.
- **Lipophilicity:** The tolyl group increases the lipophilicity of the molecule compared to an unsubstituted N-phenyl pyrazole, which can impact cell permeability and pharmacokinetic properties.
- **Binding Interactions:** In the context of enzyme inhibition, the N1-aryl group often occupies a specific hydrophobic pocket within the active site. The size and electronic nature of this group are critical for optimal binding affinity and selectivity.



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Caption: Key influences of the N1-p-tolyl group.

Commercial Availability and Future Perspectives

1-p-Tolyl-1H-pyrazole is commercially available from several chemical suppliers, making it a readily accessible starting material for research and development.^{[6][11]} Its availability

facilitates its use in the generation of compound libraries for high-throughput screening and in the hit-to-lead optimization phase of drug discovery projects.

The future of **1-p-tolyl-1H-pyrazole** in medicinal chemistry lies in its potential as a versatile scaffold for the development of novel therapeutics. Its derivatives are being explored in various therapeutic areas, and the continued investigation into its structure-activity relationships will undoubtedly lead to the discovery of new and potent drug candidates. The strategic incorporation of this building block allows medicinal chemists to systematically probe the chemical space around a biological target, ultimately contributing to the advancement of modern medicine.

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